molecular formula C12H14N2O2 B2683510 5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 1053075-63-0

5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2683510
CAS No.: 1053075-63-0
M. Wt: 218.256
InChI Key: POXYAHCPHJCVGQ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione ( 1053075-63-0) is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . As a substituted hydantoin derivative, it features a core imidazolidine-2,4-dione structure with a 3,4-dimethylphenyl group and a methyl substituent at the 5-position, a configuration that classifies it among hydantoin-based compounds researched for their diverse properties . Researchers investigate such hydantoin derivatives for their potential applications in various fields, including as building blocks in organic synthesis and medicinal chemistry for the development of novel pharmacologically active molecules . The structural motif of the hydantoin core is also widely recognized in industrial chemistry, for instance, in the development of preservatives, suggesting potential cross-disciplinary research value for this compound in material science . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-9(6-8(7)2)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYAHCPHJCVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired imidazolidinedione.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazolidinediones, amine derivatives, and various functionalized phenyl derivatives.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione 3,4-Dimethylphenyl C₁₂H₁₄N₂O₂ 218.25 High lipophilicity; potential for improved membrane permeability .
5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione 3,4-Dichlorophenyl C₁₀H₈Cl₂N₂O₂ 259.09 Halogenated substituents increase molecular weight and electronegativity .
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl C₁₂H₁₄N₂O₃ 234.25 Methoxy group enhances solubility; methyl group retains lipophilicity .
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl C₁₀H₉FN₂O₂ 208.19 Fluorine substitution improves metabolic stability; demonstrated hypoglycemic activity .
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione (4-Methoxyphenyl)methyl C₁₄H₁₆N₂O₃ 260.29 Bulky substituent introduces steric hindrance; may reduce enzymatic degradation .

Crystallographic and Conformational Insights

  • The fluorophenyl analog crystallizes in a U-shaped conformation with π-π interactions between aromatic rings, a feature likely shared by the dimethylphenyl variant. Substituent bulkiness (e.g., dimethyl vs. methoxy groups) influences packing efficiency and solubility .
  • Halogen substituents (Cl, F) participate in short intermolecular contacts (e.g., Cl⋯F = 3.05 Å), which may stabilize crystal lattices but complicate polymorphism control .

Biological Activity

5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, characterized by its unique five-membered ring structure containing two carbonyl groups. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2 with a molecular weight of approximately 218.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation. For instance, it has been evaluated in human prostate cancer cell lines, demonstrating significant cytotoxicity .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

The mechanism of action for this compound is believed to involve interactions with specific enzymes and receptors. These interactions can modulate various biological pathways critical for its therapeutic effects. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Binding : It could bind to specific receptors that regulate cellular signaling pathways related to inflammation and cell growth .

Anticancer Studies

A study conducted on human prostate cancer cell lines (PC-3 and DU-145) utilized the MTT assay to assess the cytotoxicity of various compounds including this compound. The results indicated that this compound exhibited a notable IC50 value compared to standard chemotherapeutics like 5-FU (fluorouracil), suggesting it could be a promising candidate for further development in cancer therapy.

CompoundCell LineIC50 (µM)
This compoundPC-3TBD
5-FUPC-368.6
Compound ADU-14538.5

Antimicrobial Activity

In antimicrobial studies, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione, and what factors influence reaction yields?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione are prepared by reacting substituted phenyl precursors with urea derivatives in refluxing solvents (e.g., THF or DMF) under acidic conditions . Yields (25–70%) depend on substituent reactivity, solvent choice, and purification methods (e.g., recrystallization or reverse-phase chromatography) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • 1H/13C NMR confirms substituent positions via chemical shifts and coupling constants (e.g., methyl groups at δ ~1.5 ppm, aromatic protons at δ ~7.0 ppm) . UPLC-MS/HRMS verifies molecular weight (e.g., [M+H]+ peaks) and purity (>95%) . Single-crystal X-ray diffraction resolves bond lengths and angles, with SHELX software used for refinement (R-factor < 0.04) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX enhance structural insights for imidazolidine-2,4-dione derivatives?

  • SHELX refines crystallographic data to determine molecular geometry, hydrogen bonding, and packing interactions. For example, the title compound’s U-shaped conformation and phenyl ring inclinations (6–9°) were resolved via SHELXL, revealing dimerization via N–H⋯O hydrogen bonds and C–H⋯F interactions . SHELXTL (Bruker AXS version) is preferred for high-resolution or twinned macromolecular data .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound and its analogs?

  • Substituents on the phenyl ring modulate activity. For instance:

  • Antimycobacterial activity : Electron-withdrawing groups (e.g., Cl, F) enhance inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), critical for cell wall synthesis .
  • Hypoglycemic activity : Sulfonyl derivatives (e.g., 1-(4-chlorophenylsulfonyl) analogs) inhibit aldose reductase, reducing diabetic complications .
  • SAR tables comparing substituents (e.g., 4-Cl vs. 4-F) and bioactivity data are essential for optimization .

Q. How can researchers reconcile contradictory reports on biological activities across studies?

  • Contradictions arise from differing assay conditions or biological targets. For example:

  • Antimycobacterial vs. hypoglycemic activity : The same core structure may interact with DprE1 (IC50 ~0.1 µM) or aldose reductase (IC50 ~1 µM) depending on substituents .
  • Experimental design : Standardize assays (e.g., MIC for antimycobacterial studies vs. enzyme inhibition kinetics) and validate target specificity via knock-out models or crystallography .

Methodological Considerations

  • Synthetic Optimization : Use DMAP as a catalyst in sulfonylation reactions to improve yields (e.g., 70% for 19 in ) .
  • Crystallography Workflow : Collect high-resolution data (λ = 0.71073 Å), solve structures via direct methods (SHELXS), and refine with SHELXL using Olex2 GUI .
  • Bioactivity Profiling : Pair in vitro assays (e.g., MIC, enzyme inhibition) with molecular docking (AutoDock Vina) to predict binding modes to DprE1 or aldose reductase .

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